N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H18BrN and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 364.29 g/mol. It appears as a white to yellow-green powder or crystal with a melting point ranging from 122°C to 126°C. The purity of commercially available samples is typically above 95% as determined by HPLC analysis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibits notable antiproliferative effects, especially in breast cancer cells such as MCF-7 and MDA-MB-231.
Case Studies and Research Findings
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In Vitro Studies :
- A study demonstrated that compounds similar to this compound showed significant in vitro antiproliferative activities with IC50 values ranging from 10 to 33 nM in MCF-7 cells .
- The compound was found to inhibit tubulin polymerization, indicating its potential as a microtubule-targeting agent, similar to established chemotherapeutics like colchicine .
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Mechanism of Action :
- Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis in breast cancer cells .
- The interaction at the colchicine-binding site on tubulin suggests a mechanism that disrupts microtubule dynamics, which is critical for cell division .
Biological Activity Summary Table
Biological Activity | Cell Line Tested | IC50 Value (nM) | Mechanism |
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Antiproliferative | MCF-7 | 10–33 | Tubulin destabilization |
Antiproliferative | MDA-MB-231 | 23–33 | Cell cycle arrest (G2/M) |
Apoptosis Induction | MCF-7 | Not specified | Induction of apoptotic pathways |
Additional Biological Properties
Besides its anticancer properties, this compound may exhibit other biological activities such as antioxidant effects and potential applications in photodynamic therapy . However, comprehensive studies are needed to elucidate these effects fully.
Conclusion and Future Directions
This compound shows promising biological activity, particularly as an anticancer agent. Its ability to disrupt microtubule dynamics positions it as a candidate for further development in cancer therapeutics. Future research should focus on detailed mechanistic studies and clinical evaluations to explore its full therapeutic potential.
Properties
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethylfluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)19-6-4-3-5-17(19)18-12-11-16(13-20(18)21)23-15-9-7-14(22)8-10-15/h3-13,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSSMRZIPHUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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